

Spectroscopic Profile of 1-Morpholin-4-ylacetone: A Technical Guide

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Compound of Interest

Compound Name: 1-Morpholin-4-ylacetone

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the compound **1-Morpholin-4-ylacetone**. Due to the absence of a consolidated public database of experimental spectra for this specific molecule, the data presented herein is a combination of predicted values derived from known spectroscopic behaviors of its constituent functional groups—the morpholine ring and the N-acetonyl substituent—and general principles of organic spectroscopy. This guide is intended to serve as a reliable reference for the identification and characterization of **1-Morpholin-4-ylacetone** in a research and development setting.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **1-Morpholin-4-ylacetone**.

Table 1: Predicted ^1H NMR Spectroscopic Data

Chemical Shift (δ , ppm)	Multiplicity	Number of Protons	Assignment
~3.65	t	4H	$\text{O}-(\text{CH}_2)_2-\text{N}$
~2.50	t	4H	$\text{O}-(\text{CH}_2)_2-\text{N}-(\text{CH}_2)_2$
~3.20	s	2H	$\text{N}-\text{CH}_2-\text{C}=\text{O}$
~2.15	s	3H	$\text{CH}_3-\text{C}=\text{O}$

Predicted in CDCl_3 at 300 MHz. Chemical shifts are referenced to TMS (δ 0.00).

Table 2: Predicted ^{13}C NMR Spectroscopic Data

Chemical Shift (δ , ppm)	Assignment
~208	$\text{C}=\text{O}$
~67	$\text{O}-(\text{CH}_2)_2-\text{N}$
~65	$\text{N}-\text{CH}_2-\text{C}=\text{O}$
~53	$\text{O}-(\text{CH}_2)_2-\text{N}-(\text{CH}_2)_2$
~27	$\text{CH}_3-\text{C}=\text{O}$

Predicted in CDCl_3 at 75 MHz.

Table 3: Predicted Key Infrared (IR) Absorption Bands

Wavenumber (cm^{-1})	Intensity	Functional Group Vibration
~2960-2850	Strong	C-H stretch (aliphatic)
~1715	Strong	$\text{C}=\text{O}$ stretch (ketone)
~1280-1080	Strong	C-O-C stretch (ether)
~1115	Strong	C-N stretch (amine)

Predicted for a neat liquid film.

Table 4: Predicted Mass Spectrometry (MS) Data

m/z Ratio	Predicted Identity of Fragment
143	$[M]^+$ (Molecular Ion)
100	$[M - \text{CH}_3\text{CO}]^+$
86	[Morpholine ring fragment] $^+$
57	$[\text{CH}_2=\text{N}(\text{CH}_2)_2]^+$
43	$[\text{CH}_3\text{CO}]^+$

Predicted for Electron Ionization (EI) at 70 eV.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Actual parameters may need to be optimized based on the specific instrumentation and sample concentration.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of **1-Morpholin-4-ylacetone** in approximately 0.6-0.7 mL of deuterated chloroform (CDCl_3) in a clean, dry NMR tube.
- ^1H NMR Acquisition:
 - Lock the spectrometer on the deuterium signal of the solvent.
 - Shim the magnetic field to achieve homogeneity.
 - Acquire the spectrum using a standard pulse sequence with a pulse angle of 30-45 degrees.
 - Set the number of scans to 16 or as needed to achieve an adequate signal-to-noise ratio.
 - Use a relaxation delay of 1-2 seconds.
- ^{13}C NMR Acquisition:

- Use the same sample as for ^1H NMR.
- Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).
- Set the number of scans to 1024 or higher to achieve a good signal-to-noise ratio, as the ^{13}C isotope has a low natural abundance.
- Employ a relaxation delay of 2-5 seconds.

- Data Processing:
 - Apply Fourier transformation to the acquired Free Induction Decay (FID).
 - Phase the resulting spectrum and perform baseline correction.
 - Reference the spectrum to the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS, at 0 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation: As **1-Morpholin-4-ylacetone** is expected to be a liquid at room temperature, a neat spectrum can be obtained. Place one drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.
- Data Acquisition:
 - Record a background spectrum of the empty spectrometer.
 - Place the sample holder with the salt plates in the spectrometer's sample compartment.
 - Acquire the sample spectrum over a range of 4000-400 cm^{-1} .
 - Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final infrared spectrum.

Mass Spectrometry (MS)

- Sample Introduction: Introduce a dilute solution of **1-Morpholin-4-ylacetone** in a volatile organic solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatography (GC) or liquid chromatography (LC) system.
- Ionization: Utilize Electron Ionization (EI) with a standard electron energy of 70 eV.
- Mass Analysis: Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight and fragments (e.g., m/z 35-200).
- Data Acquisition: Acquire the mass spectrum, ensuring sufficient signal intensity for the molecular ion and major fragment peaks.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized organic compound like **1-Morpholin-4-ylacetone**.



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Caption: Workflow for Spectroscopic Analysis of a Synthesized Compound.

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